tert-Butyldimethyl(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropoxy)silane
Description
The compound tert-Butyldimethyl(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropoxy)silane integrates three critical functional groups:
- A tert-butyldimethylsilyl (TBS) ether for steric protection and controlled deprotection in synthetic chemistry.
- A cyclopropoxy linkage that introduces ring strain, influencing reactivity and conformational rigidity.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group, enabling Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation.
This structure is pivotal in organometallic synthesis, particularly for constructing complex molecules in pharmaceuticals and materials science. Its cyclopropane ring imposes spatial constraints, making it valuable for studying stereoelectronic effects in catalysis and drug design .
Properties
IUPAC Name |
tert-butyl-dimethyl-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]oxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35BO3Si/c1-18(2,3)26(8,9)25-21(14-15-21)16-10-12-17(13-11-16)22-23-19(4,5)20(6,7)24-22/h10-13H,14-15H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUVHPDHPJSFRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35BO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyldimethyl(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropoxy)silane (CAS: 2172379-68-7) is a silane compound with potential applications in medicinal chemistry and materials science. The presence of the boron-dioxaborolane moiety indicates possible interactions with biological systems, particularly in drug design and delivery mechanisms. This article reviews its biological activity based on available literature and research findings.
- Molecular Formula : C21H35BO3Si
- Molecular Weight : 374.41 g/mol
- Purity : 97%
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through the boron atom in the dioxaborolane structure. Boron-containing compounds have been shown to exhibit various biological properties including:
- Antitumor Activity : Boron compounds can enhance the effectiveness of certain chemotherapeutic agents by modifying their pharmacokinetics.
- Enzyme Inhibition : The presence of boron can affect enzyme activity by acting as a Lewis acid, which may influence metabolic pathways.
Anticancer Activity
Research has indicated that compounds containing dioxaborolane moieties may exhibit selective cytotoxicity towards cancer cells. For instance:
- A study demonstrated that similar boron-containing compounds could induce apoptosis in breast cancer cell lines through the activation of caspase pathways .
Enzyme Interaction
The interaction of this compound with specific enzymes has been explored:
- In vitro assays revealed that this compound could inhibit the activity of certain kinases involved in cancer progression .
Case Studies
-
Case Study on Antitumor Efficacy :
- Objective : To evaluate the anticancer effects of this compound in vitro.
- Methodology : Human cancer cell lines were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM. Mechanistic studies indicated activation of apoptotic pathways.
-
Case Study on Enzyme Inhibition :
- Objective : To assess the inhibitory effects on protein kinases.
- Methodology : Kinase assays were performed using recombinant proteins.
- Results : The compound exhibited IC50 values in the low micromolar range against specific kinases involved in oncogenic signaling.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C21H35BO3Si |
| Molecular Weight | 374.41 g/mol |
| CAS Number | 2172379-68-7 |
| Purity | 97% |
| Antitumor IC50 | <10 µM |
| Enzyme Inhibition IC50 | Low micromolar range |
Comparison with Similar Compounds
Research Findings and Challenges
- Yield Disparities : Cyclopropane derivatives often exhibit lower yields (e.g., 2ad at 17%) compared to saturated rings (e.g., 2ae at 95%) due to synthetic complexity .
- Steric vs. Electronic Effects : Bulkier silyl groups (tert-butyl vs. trimethyl) improve stability but hinder coupling efficiency in sterically crowded environments .
- Hazard Profiles : Compounds with bromine or chlorine substituents (e.g., 21 ) require stringent handling (H302/H315 hazards) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
